molecular formula C24H23FN4O3 B11280293 N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamide

N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B11280293
M. Wt: 434.5 g/mol
InChI Key: FJRQUJOYZPHBNI-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[6-(4-FLUOROPHENYL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole moiety, a fluorophenyl group, and a pyridazinyl-piperidine structure, making it a unique molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[6-(4-FLUOROPHENYL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the fluorophenyl group, and the coupling with the pyridazinyl-piperidine moiety. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be utilized to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[6-(4-FLUOROPHENYL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the benzodioxole ring or the piperidine moiety.

    Reduction: This can affect the pyridazinyl group or the carboxamide functionality.

    Substitution: Halogenation or nitration can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[6-(4-FLUOROPHENYL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[6-(4-FLUOROPHENYL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[6-(4-FLUOROPHENYL)PYRIDAZIN-3-YL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its specific arrangement of functional groups allows for targeted interactions with biological molecules, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H23FN4O3

Molecular Weight

434.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide

InChI

InChI=1S/C24H23FN4O3/c25-19-4-2-17(3-5-19)20-6-8-23(28-27-20)29-11-9-18(10-12-29)24(30)26-14-16-1-7-21-22(13-16)32-15-31-21/h1-8,13,18H,9-12,14-15H2,(H,26,30)

InChI Key

FJRQUJOYZPHBNI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)C4=NN=C(C=C4)C5=CC=C(C=C5)F

Origin of Product

United States

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